molecular formula C15H20N2O5S B5780442 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide

Cat. No.: B5780442
M. Wt: 340.4 g/mol
InChI Key: PJRZDHGGHKTNTB-UHFFFAOYSA-N
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Description

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, a methylsulfonyl group, and a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.

    Amidation Reaction: The final step involves the amidation of the intermediate compound with cyclopentylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)acetic acid: Another benzodioxole derivative with different functional groups.

    1-benzo[1,3]dioxol-5-yl-indoles: Compounds with similar benzodioxole rings but different substituents.

Uniqueness

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide is unique due to the presence of the methylsulfonyl group and the cyclopentylacetamide moiety, which confer distinct chemical and biological properties compared to other benzodioxole derivatives.

Properties

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-23(19,20)17(9-15(18)16-11-4-2-3-5-11)12-6-7-13-14(8-12)22-10-21-13/h6-8,11H,2-5,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRZDHGGHKTNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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